4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide
Overview
Description
4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholinium core substituted with a p-nitro-N-phenylbenzamido group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide typically involves a multi-step process. The initial step often includes the preparation of the p-nitro-N-phenylbenzamido intermediate, which is then reacted with a morpholine derivative under controlled conditions. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted morpholinium compounds.
Scientific Research Applications
4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the morpholinium core can interact with various biological molecules. These interactions can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(2-(p-nitro-N-phenylamino)ethyl)morpholinium chloride
- 4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)pyridinium bromide
Uniqueness
4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide is unique due to its specific substitution pattern and the presence of both a nitro group and a morpholinium core
Properties
IUPAC Name |
N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]-4-nitro-N-phenylbenzamide;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N3O4.BrH/c1-23(13-15-27-16-14-23)12-11-21(18-5-3-2-4-6-18)20(24)17-7-9-19(10-8-17)22(25)26;/h2-10H,11-16H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWNKZCNUIBCSJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924935 | |
Record name | 4-Methyl-4-{2-[(4-nitrobenzoyl)(phenyl)amino]ethyl}morpholin-4-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248-46-0 | |
Record name | Morpholinium, 4-methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-4-{2-[(4-nitrobenzoyl)(phenyl)amino]ethyl}morpholin-4-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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